molecular formula C17H19NO4 B021033 N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide CAS No. 122584-17-2

N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide

Cat. No. B021033
M. Wt: 301.34 g/mol
InChI Key: WWYFJMVJSXIUEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide often involves multi-step chemical reactions, including N-benzylation, the Leuckart reaction, and acidic hydrolysis. For instance, Wang Yong-mei (2007) described the synthesis of a key intermediate for antiasthmatic formoterol, starting from 1-(4-methoxyphenyl)propan-2-one and N-benzylformamide, with an overall yield of 46% (Wang Yong-mei, 2007). This provides insight into the complexity and efficiency of synthetic routes for related compounds.

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction (XRD), is crucial for confirming the geometry, bond lengths, and angles of compounds. L. O. Belova et al. (2017) synthesized (4-Methoxyphenyl)formamide and confirmed its structure through XRD analysis, highlighting the importance of structural confirmation in synthetic chemistry (Belova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide and its derivatives can vary widely, depending on the functional groups present. Reactions can include the formation of Schiff bases, as shown by Mei-An Zhu and X. Qiu (2011), who synthesized Schiff bases through reactions involving 5-bromo-3-methoxysalicylaldehyde, demonstrating the compound's reactivity towards forming structurally diverse derivatives (Zhu & Qiu, 2011).

Physical Properties Analysis

The physical properties of N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide and its analogs, including melting points, solubility, and crystal structure, are essential for understanding its behavior in different environments. The polymorphic forms of similar compounds can exhibit distinct physical properties, as observed by T. Yanagi et al. (2000), who characterized two crystalline forms of a related benzamide, highlighting the variability in physical properties among closely related compounds (Yanagi et al., 2000).

Scientific Research Applications

Microwave-promoted Synthesis Techniques

One application involves the microwave-promoted total synthesis of N-(α-hydroxybenzyl)formamides, which includes compounds structurally related to "N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide". This method uses dichloroaziridines and aqueous dimethyl sulfoxide under neutral conditions, providing an efficient route to these compounds with excellent yields and reduced reaction times (Rabiei & Naeimi, 2016).

Crystal Structure Analysis

The polar crystal structure of vanillylformamide, closely related to the chemical , has been synthesized and analyzed through single-crystal X-ray diffraction. This study offers insights into molecular interactions and the formation of two-dimensional polar sheets in the crystal lattice, highlighting the isosteric relationship with biologically active compounds (Baillargeon et al., 2018).

Role in Synthesis of Key Intermediates

"N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide" and its derivatives play a critical role as intermediates in the synthesis of various biologically active molecules. For instance, N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for antiasthmatic formoterol, showcases the utility of related formamides in pharmaceutical synthesis (Wang Yong-mei, 2007).

Exploration of Derivatives

Research also explores the synthesis and application of derivatives, such as N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles. These studies contribute to understanding the chemical versatility and potential pharmacological applications of formamide derivatives (Harutyunyan, 2016).

Catalytic Asymmetric Synthesis

Additionally, chiral formamides, including compounds analogous to "N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide", have been used in catalytic asymmetric synthesis. These studies highlight the role of chiral formamides in mediating enantioselective reactions, a crucial aspect of developing pharmaceutical agents with high specificity (Iseki et al., 1998).

properties

IUPAC Name

N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-22-17-7-4-14(10-16(17)21)11-18(12-19)9-8-13-2-5-15(20)6-3-13/h2-7,10,12,20-21H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYFJMVJSXIUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN(CCC2=CC=C(C=C2)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449819
Record name N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide

CAS RN

122584-17-2
Record name N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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